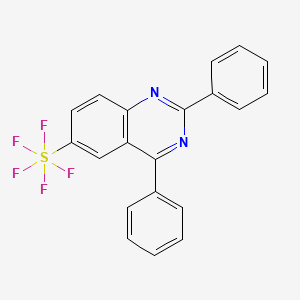
6-Pentafluorosulfanyl-2,4-diphenylquinazoline
描述
6-Pentafluorosulfanyl-2,4-diphenylquinazoline is a useful research compound. Its molecular formula is C20H13F5N2S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS No. 1394319-80-2) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a quinazoline core substituted with a pentafluorosulfanyl group and two phenyl rings. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : There is evidence suggesting that this compound can modulate gene expression by affecting transcription factors.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant cytotoxicity with morphological changes consistent with apoptosis observed under microscopy.
-
Antimicrobial Activity Assessment :
- Objective : To assess the efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited notable inhibition compared to control groups, suggesting potential as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Wide tissue distribution |
| Metabolism | Hepatic metabolism |
| Elimination Half-life | Approximately 4 hours |
属性
IUPAC Name |
(2,4-diphenylquinazolin-6-yl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)27-20(26-18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOOJEALCQFSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)S(F)(F)(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180112 | |
| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-80-2 | |
| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















